4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
CAS No.: 886503-83-9
Cat. No.: VC17414333
Molecular Formula: C12H12BrN5S
Molecular Weight: 338.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886503-83-9 |
|---|---|
| Molecular Formula | C12H12BrN5S |
| Molecular Weight | 338.23 g/mol |
| IUPAC Name | [4-(8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C12H12BrN5S/c1-6-3-8(13)11-15-7(2)10(18(11)4-6)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17) |
| Standard InChI Key | PXQHXJCYXKXKIK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=C(N=C2C(=C1)Br)C)C3=CSC(=N3)NN |
Introduction
4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a synthetic compound that combines an imidazo[1,2-a]pyridine moiety with a thiazole ring and a hydrazine functional group. This unique molecular structure is of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis Methods
The synthesis of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multi-step reactions. These include the formation of the thiazole ring and the introduction of the hydrazine moiety. Specific reagents, conditions (such as temperature and solvents), and yields may vary based on the synthetic route employed in laboratory settings.
Biological Activities and Applications
Compounds containing thiazole and imidazo[1,2-a]pyridine moieties are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action for such compounds often involves interaction with specific biological targets such as enzymes or receptors. Studies indicate that similar compounds exhibit minimum inhibitory concentrations (MIC) effective against various bacterial and fungal strains, suggesting potential broad-spectrum antimicrobial activity.
Chemical Reactions and Modifications
4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can participate in various chemical reactions due to its functional groups. These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives with specific pharmacological properties.
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